molecular formula C10H14ClF2NO2 B1465150 2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride CAS No. 1311315-36-2

2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride

Cat. No. B1465150
CAS RN: 1311315-36-2
M. Wt: 253.67 g/mol
InChI Key: DADAOGZOJJUWRS-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride, also known as DFMEA-HCl, is a versatile chemical compound with a wide range of uses in laboratory research. It is a white crystalline solid with a molecular weight of 260.7 g/mol, and is soluble in water. DFMEA-HCl is widely used in chemical synthesis, medicinal chemistry, and pharmaceutical research, and has been studied for its potential therapeutic applications.

Scientific Research Applications

  • Metabolism and Biological Transformation : A study on the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats revealed multiple metabolic pathways, leading to various metabolites. This research is crucial for understanding the biological transformations of similar compounds (Kanamori et al., 2002).

  • Estrogenic and Proestrogenic Properties : Investigations into the estrogenic and proestrogenic properties of methoxychlor and its contaminants have provided insights into the hormonal activities of similar compounds. This study utilized a novel assay to analyze these properties in vitro (Bulger et al., 1985).

  • Enantioselective Metabolism by Human Cytochromes : A study on the enantioselective metabolism of methoxychlor by various human cytochrome P450 isoforms revealed significant differences in the selective formation of metabolite enantiomers. This research is crucial for understanding the metabolic processing of similar compounds in humans (Hu & Kupfer, 2002).

  • Biodegradation in Natural Environments : Research on the dechlorination of methoxychlor by bacterial species indicates the potential for primary biodegradation of similar compounds in natural environments, an important aspect of environmental chemistry (Satsuma & Masuda, 2012).

  • Synthesis and Structural Analysis : Studies on the synthesis of derivatives of methoxychlor provide valuable information on the chemical properties and potential applications of related compounds in various fields, including pharmaceuticals (Baarschers & Vukmanich, 1986).

  • Synthetic Applications in Pharmaceutical Compounds : The asymmetric synthesis of Clopidogrel Hydrogen Sulfate using a related compound as a chiral auxiliary exemplifies the utility of these compounds in synthesizing pharmaceutically important molecules (Sashikanth et al., 2013).

properties

IUPAC Name

2-[4-(difluoromethoxy)-3-methoxyphenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO2.ClH/c1-14-9-6-7(4-5-13)2-3-8(9)15-10(11)12;/h2-3,6,10H,4-5,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADAOGZOJJUWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCN)OC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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